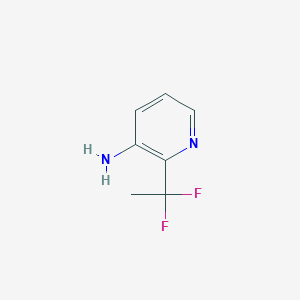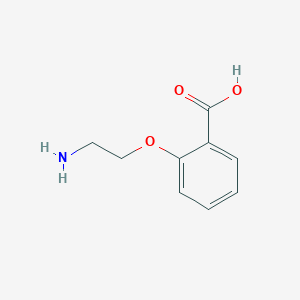![molecular formula C10H15IO B13452784 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({3-Iodobicyclo[111]pentan-1-yl}methyl)-3-methyloxetane is a complex organic compound characterized by the presence of an iodinated bicyclo[111]pentane moiety attached to a methyloxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane typically involves the iodination of bicyclo[1.1.1]pentane derivatives followed by the formation of the oxetane ring. One common method involves the reaction of bicyclo[1.1.1]pentane with iodine in the presence of a suitable catalyst to form the iodinated intermediate. This intermediate is then reacted with an appropriate oxetane precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different oxidation states.
Reduction Reactions: Reduction of the iodinated moiety can lead to the formation of non-iodinated bicyclo[1.1.1]pentane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted oxetane derivatives.
Oxidation Reactions: Products include oxetane derivatives with higher oxidation states.
Reduction Reactions: Products include non-iodinated bicyclo[1.1.1]pentane derivatives.
Applications De Recherche Scientifique
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of other biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane moiety provides rigidity and stability, while the oxetane ring offers reactivity. These structural elements enable the compound to engage in specific interactions with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane
- 2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride)
Uniqueness
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane is unique due to the combination of the iodinated bicyclo[1.1.1]pentane moiety and the methyloxetane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H15IO |
|---|---|
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
3-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-3-methyloxetane |
InChI |
InChI=1S/C10H15IO/c1-8(6-12-7-8)2-9-3-10(11,4-9)5-9/h2-7H2,1H3 |
Clé InChI |
CMOREHTXKIDFLY-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)CC23CC(C2)(C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


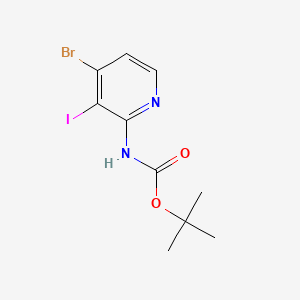
![1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)
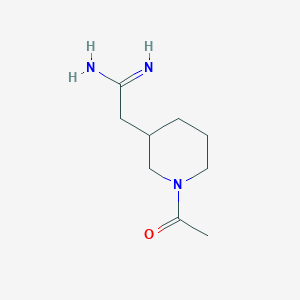
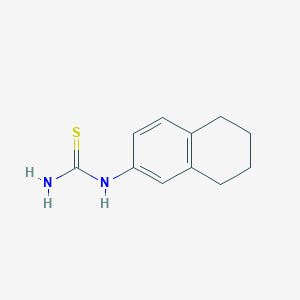
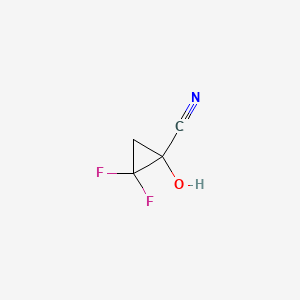

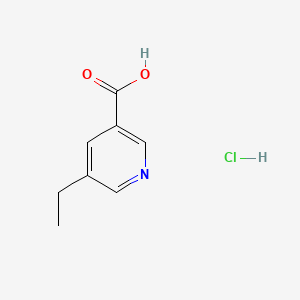
![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
![benzylN-[1-(prop-2-enoyl)piperidin-3-yl]carbamate](/img/structure/B13452747.png)
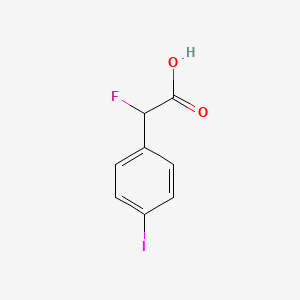
![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)
